molecular formula C12H11ClN2O B8334299 4-(2-Chloro-5-pyridylmethyloxy)aniline

4-(2-Chloro-5-pyridylmethyloxy)aniline

Cat. No.: B8334299
M. Wt: 234.68 g/mol
InChI Key: NLYRPELHYCCULX-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-pyridylmethyloxy)aniline is an aniline derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methyloxy-aniline moiety at the 5-position. The molecular formula is inferred as C₁₂H₁₀ClN₂O, with a molecular weight of ~233.5 g/mol.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(6-chloropyridin-3-yl)methoxy]aniline

InChI

InChI=1S/C12H11ClN2O/c13-12-6-1-9(7-15-12)8-16-11-4-2-10(14)3-5-11/h1-7H,8,14H2

InChI Key

NLYRPELHYCCULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electron-Withdrawing vs. Donating Groups: The chloro and pyridine groups in the target compound reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions. In contrast, methoxy in 4-(5-chloro-2-methoxy-phenoxy)-aniline () donates electrons, increasing reactivity toward electrophiles. The trifluoromethyl group in 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline () enhances lipophilicity and metabolic stability, a common feature in drug design.
  • Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to the methods for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (), which uses pyrimidine-aniline coupling. 4-(5-chloro-2-methoxy-phenoxy)-aniline () is synthesized via nitro-phenoxy intermediates, highlighting divergent pathways for introducing substituents.
  • Biological and Industrial Relevance: Compounds like 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline () incorporate piperazine, a moiety frequently used to improve solubility and binding affinity in CNS-targeting drugs.
  • Analytical Characterization :

    • LCMS and HPLC () are critical for confirming molecular weights and purity. The target compound’s lower molecular weight (~233.5 g/mol) compared to trifluoromethyl analogs (~325 g/mol) may influence chromatographic retention times.

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